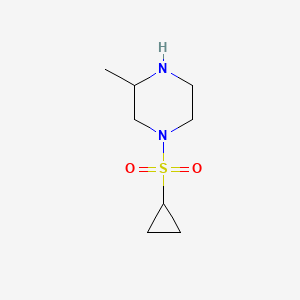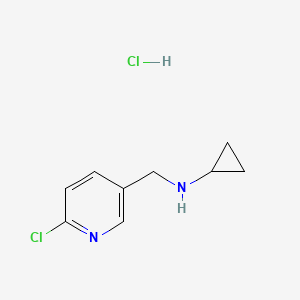
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 135410-04-7 . It has a molecular weight of 234.13 . The IUPAC name for this compound is N-((6-chloropyridin-3-yl)methyl)-N-methylethene-1,1-diamine hydrochloride .
Molecular Structure Analysis
The InChI code for “N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 234.13 .
Wissenschaftliche Forschungsanwendungen
Insecticidal and Fungicidal Activity
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride has been studied for its potential in agricultural chemistry, specifically in the synthesis of compounds with insecticidal and fungicidal activities. For instance, a study highlighted the synthesis of various isomeric dihydropiperazines, including derivatives of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine, exhibiting moderate to weak insecticidal and fungicidal activities (Samaritoni et al., 2003). Another research explored the synthesis and biological activity of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines, showing potential in this field (Chen & Shi, 2008).
CNS Therapeutic Potential
Compounds derived from N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride have been investigated for their therapeutic applications in the central nervous system (CNS). A study reported the development of functionalized cyclopropanamine inhibitors for lysine-specific demethylase-1 (LSD1), suggesting their use in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Antifungal and Antibacterial Applications
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. Research has shown the creation of triazolothiadiazines and triazolothiadiazoles containing the 6-Chloropyridin-3-yl methyl moiety, which were screened for antibacterial and insecticidal activities (Holla et al., 2006).
Photochemical Behavior in Agricultural Context
The photochemical behavior of related neonicotinoid compounds, such as imidacloprid which contains the 6-chloropyridin-3-yl moiety, has been studied in various chemical environments, simulating plant cuticle components. This research is significant for understanding the environmental fate and behavior of these insecticides (Schippers & Schwack, 2008).
Synthesis and Characterization for Various Applications
Various studies have focused on synthesizing and characterizing N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives for diverse applications, including their use in antitumor activities, and as intermediates in pharmaceutical manufacturing (Hogan et al., 2008), (Qing-s, 2014).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXVEOMOLQXSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



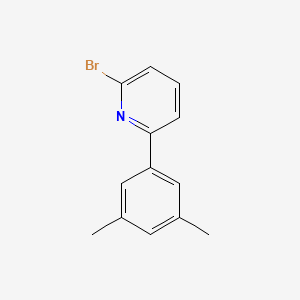
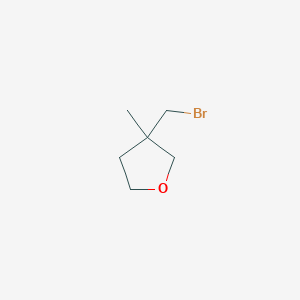
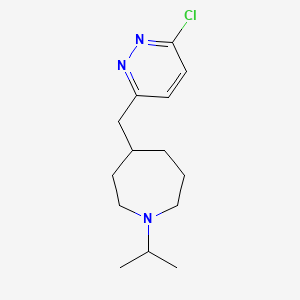
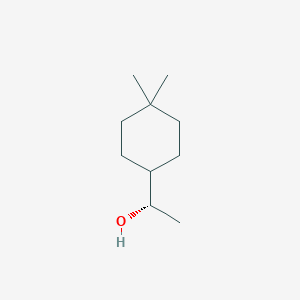
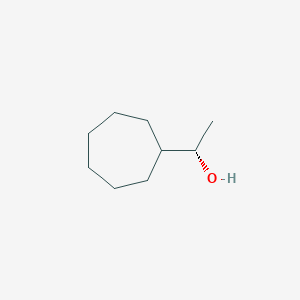
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
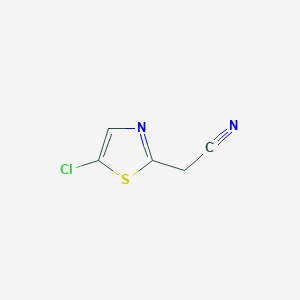
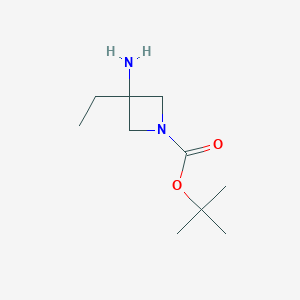
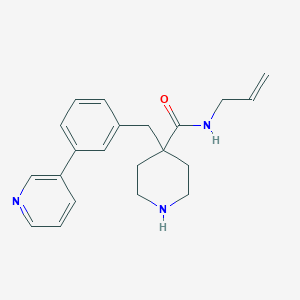
![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
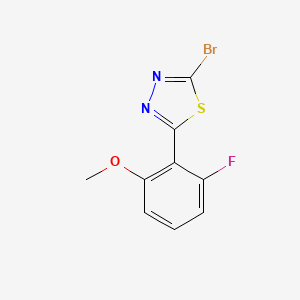
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)
